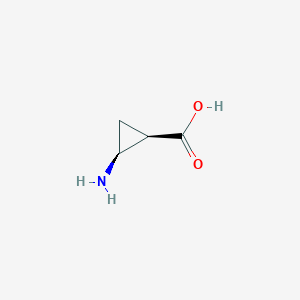

cis-2-Aminocyclopropanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-2-Aminocyclopropanecarboxylic acid: is a non-proteinogenic amino acid that has garnered significant interest in various scientific fields This compound is characterized by its cyclopropane ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions:

Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.

Intramolecular Cyclization: γ-substituted amino acid derivatives undergo intramolecular cyclization to form the cyclopropane ring.

Alkene Cyclopropanation: This method uses diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.

Industrial Production Methods: While specific industrial production methods for cis-2-Aminocyclopropanecarboxylic acid are not extensively documented, the methods mentioned above are scalable and can be adapted for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

cis-2-Aminocyclopropanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of conformationally restricted peptides and peptidomimetics.

Biology: The compound is studied for its role in plant physiology, particularly in ethylene biosynthesis.

Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

cis-2-Aminocyclopropanecarboxylic acid exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

trans-2-Aminocyclopropanecarboxylic acid: This isomer has different stereochemistry and biological activity.

cis-2-Aminocyclobutanecarboxylic acid: This compound has a larger ring structure and different conformational properties.

trans-2-Aminocyclobutanecarboxylic acid: Similar to the cis isomer but with different stereochemistry.

Uniqueness: cis-2-Aminocyclopropanecarboxylic acid is unique due to its small cyclopropane ring, which imparts rigidity and distinct chemical reactivity. This makes it valuable for studying conformationally restricted systems and designing novel compounds with specific biological activities .

Biological Activity

Cis-2-Aminocyclopropanecarboxylic acid (cis-ACPC) is a cyclic β-amino acid that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound is structurally characterized by a cyclopropane ring with an amino group and a carboxylic acid, which contribute to its unique properties. This article reviews the biological activity of cis-ACPC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Cis-ACPC has the following chemical structure:

Table 1: Structural Characteristics of cis-ACPC

| Property | Value |

|---|---|

| Molecular Weight | 115.13 g/mol |

| Melting Point | 110-112 °C |

| Solubility | Soluble in water |

| pKa | ~3.5 |

Mechanisms of Biological Activity

Cis-ACPC exhibits various biological activities primarily through its interactions with specific receptors and enzymes. Notably, it acts as an analog of the plant hormone ethylene, influencing plant growth and development.

Ethylene Response Modulation

Research indicates that cis-ACPC can modulate ethylene responses in plants. A study on Arabidopsis thaliana demonstrated that mutations affecting the uptake of cis-ACPC resulted in altered ethylene signaling pathways, impacting seedling development and stress responses . The involvement of the LYSINE HISTIDINE TRANSPORTER1 (LHT1) gene was crucial for understanding these effects.

Therapeutic Applications

The therapeutic potential of cis-ACPC has been explored in various contexts, particularly in antifungal and antimicrobial applications.

Antifungal Activity

Cis-ACPC derivatives have shown promising antifungal properties. For instance, the compound cispentacin, derived from cis-ACPC, was identified as a potent inhibitor of fungal growth by disrupting protein biosynthesis .

Antimicrobial Properties

Peptides containing cis-ACPC exhibit antimicrobial activity against various bacterial strains. A study indicated that cyclic peptides incorporating this β-amino acid displayed significant antibacterial effects while maintaining low hemolytic activity . This balance is crucial for developing safe therapeutic agents.

Case Study 1: Antifungal Activity of Cispentacin

In vitro studies revealed that cispentacin effectively inhibited the growth of Candida albicans, with modifications to its structure affecting potency. The presence of both the carboxylic acid and amino groups was essential for maintaining antifungal activity .

Case Study 2: Plant Growth Regulation

A genetic analysis involving ACC-resistant2 mutants highlighted the role of cis-ACPC in regulating plant responses to ethylene. Mutants exhibited altered growth patterns when exposed to exogenous cis-ACPC, underscoring its potential as a growth regulator .

Properties

Molecular Formula |

C4H7NO2 |

|---|---|

Molecular Weight |

101.10 g/mol |

IUPAC Name |

(1R,2S)-2-aminocyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3+/m1/s1 |

InChI Key |

LHKAUBTWBDZARW-GBXIJSLDSA-N |

Isomeric SMILES |

C1[C@H]([C@H]1N)C(=O)O |

Canonical SMILES |

C1C(C1N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.